1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Description
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C23H26N2O4 and a molecular weight of 394.475 g/mol . This compound is notable for its unique structure, which includes a pyrrolone core, a dimethylaminoethyl side chain, and various aromatic substituents. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O4/c1-15-14-17(29-4)10-11-18(15)21(26)19-20(16-8-6-5-7-9-16)25(13-12-24(2)3)23(28)22(19)27/h5-11,14,20,26H,12-13H2,1-4H3/b21-19+ |
InChI Key |
PJCRFYGLQQVIBB-XUTLUUPISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the pyrrolone core. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3).
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets. The dimethylaminoethyl side chain can interact with biological receptors, while the aromatic substituents can participate in π-π interactions with other molecules . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar compounds include:
- 1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one These compounds share the pyrrolone core and similar substituents but differ in the nature and position of the aromatic groups. The uniqueness of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties .
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